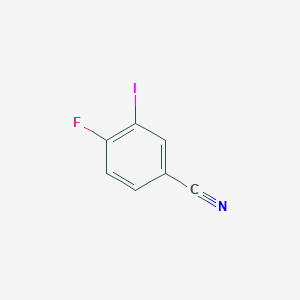
2-(3-Bromopyridin-2-yl)acetonitrile
概述
描述
2-(3-Bromopyridin-2-yl)acetonitrile is a heterocyclic organic compound with the molecular formula C7H5BrN2. It is a valuable building block in organic synthesis, particularly in the construction of more complex nitrogen-containing heterocycles. This compound is not naturally occurring and is typically synthesized for research and industrial purposes.
准备方法
The synthesis of 2-(3-Bromopyridin-2-yl)acetonitrile involves several steps. One common method includes the reaction of 2-bromopyridine with a suitable base, such as sodium hydroxide, in an organic solvent like acetonitrile. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher yields.
化学反应分析
2-(3-Bromopyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It is often used in palladium-catalyzed coupling reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(3-Bromopyridin-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: This compound and its derivatives have been studied for their potential antimicrobial and antifibrotic activities
Industry: It is used in the production of various fine chemicals and intermediates for the pharmaceutical and agrochemical industries.
作用机制
The mechanism of action of 2-(3-Bromopyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit microbial growth by interfering with essential biological processes in microorganisms . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
相似化合物的比较
2-(3-Bromopyridin-2-yl)acetonitrile can be compared with other similar compounds, such as:
2-(5-Bromopyridin-2-yl)acetonitrile: Similar in structure but with the bromine atom in a different position, leading to different reactivity and applications.
2-(6-Bromopyridin-3-yl)acetonitrile: Another structural isomer with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity and the types of derivatives it can form, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
2-(3-bromopyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSWNHWAGMAOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349076 | |
| Record name | (3-bromopyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122851-60-9 | |
| Record name | (3-bromopyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromopyridin-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)


![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B169846.png)









